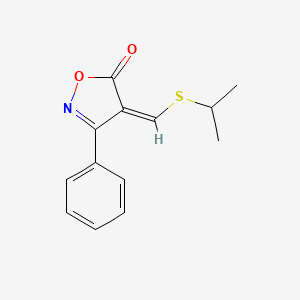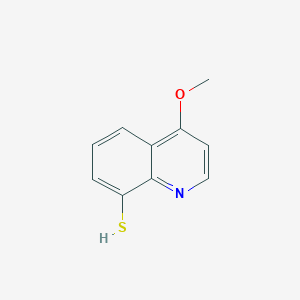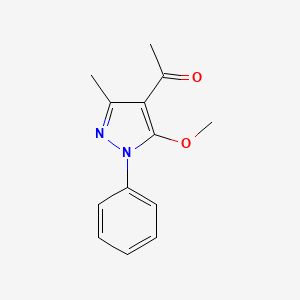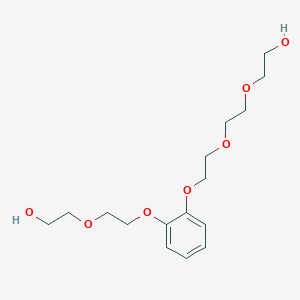
2-((2-Chloroquinolin-3-yl)methylene)hydrazinecarbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((2-Chloroquinolin-3-yl)methylene)hydrazinecarbothioamide: is a mouthful, but its structure holds promise. Let’s break it down:
Chemical Formula: C₁₁H₉ClN₄S
Molecular Weight: 264.73 g/mol
Synonyms: Hydrazinecarbothioamide, 2-[(2-chloro-3-quinolinyl)methylene]
This compound belongs to the quinoline family, characterized by a fused benzene and pyridine ring system. Its intriguing structure combines a quinoline core with a hydrazinecarbothioamide moiety.
準備方法
Synthetic Routes:: Several synthetic routes lead to this compound. One notable method involves condensation reactions. For instance, the reaction of hydrazono-quinolines with substituted carboxylic acids in DMF yields the corresponding amides . The exact conditions and reagents may vary, but this approach provides access to our target compound.
Industrial Production:: While industrial-scale production specifics are scarce, laboratories can synthesize it using established methods. Researchers often optimize these routes for efficiency and yield.
化学反応の分析
Reactivity::
Oxidation: The compound may undergo oxidation reactions, transforming functional groups.
Reduction: Reduction processes can modify the quinoline or hydrazinecarbothioamide portions.
Substitution: Substituents can be introduced or replaced on the quinoline ring.
DMF (Dimethylformamide): A versatile solvent for condensation reactions.
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC): Facilitates amide bond formation.
TEA (Triethylamine): Often used as a base in organic synthesis.
Major Products:: The specific products depend on reaction conditions, substituents, and regioselectivity. Exploring these reactions further reveals exciting possibilities.
科学的研究の応用
Chemistry::
Building Blocks: Researchers use it as a building block for more complex molecules.
Heterocyclic Chemistry: Its quinoline scaffold contributes to diverse heterocyclic systems.
Antimicrobial Properties: Quinoline derivatives often exhibit antimicrobial activity.
Anticancer Potential: Some quinolines show promise as anticancer agents.
Dyes and Pigments: Quinolines find applications in dyes and pigments.
Pharmaceuticals: The compound’s structural features make it relevant for drug discovery.
作用機序
The precise mechanism remains an active area of research. It likely involves interactions with cellular targets, affecting pathways crucial for biological processes.
特性
分子式 |
C11H9ClN4S |
|---|---|
分子量 |
264.73 g/mol |
IUPAC名 |
[(E)-(2-chloroquinolin-3-yl)methylideneamino]thiourea |
InChI |
InChI=1S/C11H9ClN4S/c12-10-8(6-14-16-11(13)17)5-7-3-1-2-4-9(7)15-10/h1-6H,(H3,13,16,17)/b14-6+ |
InChIキー |
CGJGGSPYFVUYDS-MKMNVTDBSA-N |
異性体SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)Cl)/C=N/NC(=S)N |
正規SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)Cl)C=NNC(=S)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



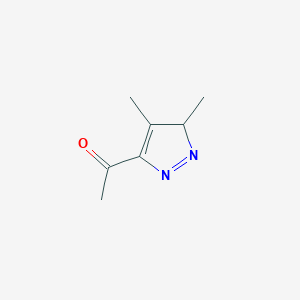

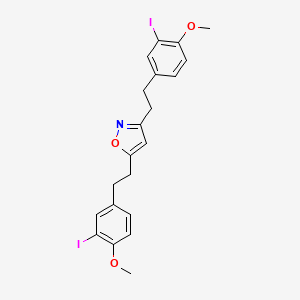
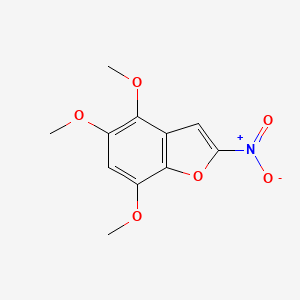
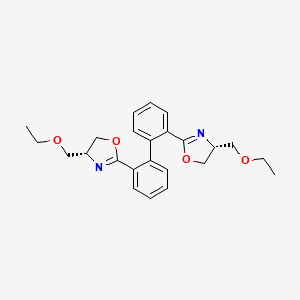
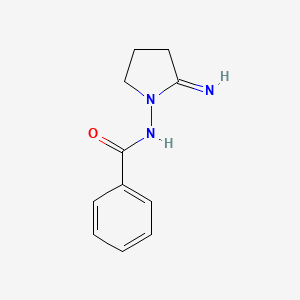
![3-(1-methylpiperidin-4-yl)-4,5-dihydro-2H-pyrrolo[3,2-d][1,2]oxazole](/img/structure/B12893661.png)
![4-Bromobenzo[d]oxazole-2-sulfonamide](/img/structure/B12893666.png)
